molecular formula C13H15BrN2O B8772222 5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole CAS No. 192369-91-8

5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole

Cat. No.: B8772222
CAS No.: 192369-91-8
M. Wt: 295.17 g/mol
InChI Key: RLSOAWOMLBAFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

192369-91-8

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

5-(bromomethyl)-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H15BrN2O/c14-8-10-4-5-12-11(7-10)9-15-16(12)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2

InChI Key

RLSOAWOMLBAFTH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)CBr)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A yellow suspension of 5-(bromomethyl)-1H-indazole hydrogen bromide (compound 92, 3.0 g, 14 mmol) and 3,4-dihydro-2H-pyran (Aldrich, 2.4 g, 29 mmol) in THF (100 mL) was heated at reflux temperature for 2 hours. After cooling down to room temperature, the reaction mixture was stirred at room temperature for 12 hours under nitrogen. The reaction mixture was diluted with methylene chloride (250 mL), washed with saturated aqueous NaHCO3, water and brine. After drying (MgSO4), the solvent was removed under vacuum to give a yellow oil. Flash chromatography yielded the title compound (93, 3.34 g, 80%). TLC Rf 0.58 (70:30 hexane-ethyl acetate); MS (electrospray) 295, 297 (M+1); 1H N MR (CDCl3) δ1.57-1.84 (m, 3H), 2.16 (m, 2H), 2.55 (m, 1H), 3.75 (m, 1H), 4.01 (m, 1H), 4.65 (s, 2H), 5.71 (d, 1H, J=9.2 Hz), 7.44 (d, 1H, J=8.8 Hz), 7.59 (d, 1H, J=8.8 Hz), 7.73 (s, 1H), 8.00 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
80%

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